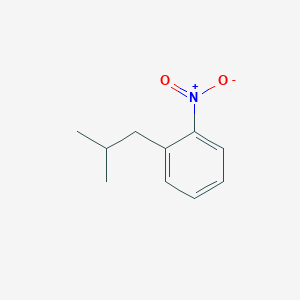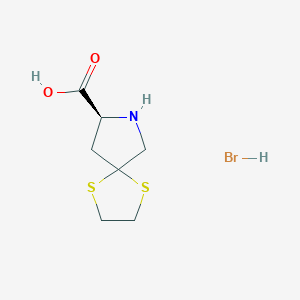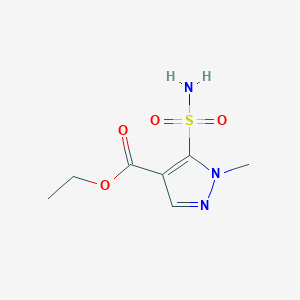
3-Chloro-1H-pyrrole
Descripción general
Descripción
3-Chloro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C4H4ClN It is a derivative of pyrrole, where a chlorine atom is substituted at the third position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrole can be achieved through several methods. One common approach involves the halogenation of pyrrole. For instance, chlorination can be carried out using sulfuryl chloride in an ether solution at 0°C . Another method involves the reaction of pyrrole with N-chlorosuccinimide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction Reactions: Reduction of this compound can yield 3-chloropyrrolidine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole oxides.
Reduction: 3-chloropyrrolidine.
Aplicaciones Científicas De Investigación
3-Chloro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1H-pyrrole in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives being studied .
Comparación Con Compuestos Similares
Pyrrole: The parent compound, which lacks the chlorine substitution.
3-Bromo-1H-pyrrole: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-1H-pyrrole: Contains an iodine atom at the third position.
Comparison: 3-Chloro-1H-pyrrole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to 3-bromo-1H-pyrrole and 3-iodo-1H-pyrrole. Additionally, the electronic effects of the chlorine atom can influence the compound’s behavior in biological systems, potentially leading to different pharmacological activities .
Propiedades
IUPAC Name |
3-chloro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN/c5-4-1-2-6-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOHRSINXUJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511395 | |
| Record name | 3-Chloro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69624-11-9 | |
| Record name | 3-Chloro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde described in the research?
A1: The research [] highlights a one-pot synthesis method for this compound-2,4-dicarboxaldehyde using Vilsmeier reagent (DMF/POCl3) and N-carboxymethyl beta-alanine. This approach simplifies the synthetic process and represents a potentially efficient route to this specific this compound derivative.
Q2: Are there other synthetic routes to obtain similar this compound derivatives?
A2: Yes, the research also demonstrates the synthesis of 3-chloro-1H-indole-2-carboxaldehydes, structurally similar to this compound, using substituted 2-[(carboxymethyl)amino]benzoic acids and Vilsmeier reagent []. This suggests the Vilsmeier reagent could be a versatile tool for synthesizing various 3-chloro-substituted heterocyclic compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















